3-(o-fluorophenoxy)pyridine N-oxide
Description
Contextualization of Pyridine (B92270) N-Oxide Chemistry
Pyridine N-oxides are a versatile class of heterocyclic compounds characterized by a pyridine ring where the nitrogen atom is oxidized. arkat-usa.org First described by Meisenheimer in 1926, these compounds exhibit chemical properties that are distinct from their parent pyridines. wikipedia.org The N-oxide functional group, consisting of a dative bond between nitrogen and oxygen, significantly alters the electronic landscape of the aromatic ring. nih.gov This N-O moiety acts as a strong electron-donating group through resonance, while the positively charged nitrogen atom exerts an inductive electron-withdrawing effect.
This electronic duality makes pyridine N-oxides more susceptible to both electrophilic and nucleophilic attack compared to pyridine itself. scripps.edu The oxygen atom can act as a nucleophile, while the carbon atoms at positions 2 and 4 become activated towards nucleophilic substitution. scripps.edu This enhanced reactivity is a key reason for their widespread use as synthetic intermediates. arkat-usa.org
The synthesis of pyridine N-oxides is typically achieved by the direct oxidation of the corresponding pyridine. arkat-usa.orgorganic-chemistry.org Common oxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, as well as hydrogen peroxide in the presence of a catalyst. arkat-usa.orgorgsyn.org Beyond their role as intermediates, pyridine N-oxides have found applications as mild oxidants, ligands for metal complexes, and have been incorporated into various biologically active compounds. arkat-usa.org
Significance of Fluorinated Pyridine Derivatives in Organic Synthesis
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated pyridine derivatives are of particular importance in medicinal chemistry and agrochemical research. The high electronegativity and small size of the fluorine atom can lead to significant changes in a molecule's conformation, pKa, dipole moment, and metabolic stability.
Incorporating fluorine can enhance a drug's lipophilicity, which may improve its ability to cross biological membranes. calpaclab.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug. This strategic placement of fluorine atoms is a widely used tactic in drug design to optimize pharmacokinetic and pharmacodynamic profiles. Consequently, fluorinated pyridines are integral components of numerous pharmaceuticals and agrochemicals. calpaclab.com The synthesis of these compounds often involves either direct fluorination of a pyridine ring or the use of fluorinated building blocks in a multi-step synthesis. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-(2-fluorophenoxy)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H8FNO2/c12-10-5-1-2-6-11(10)15-9-4-3-7-13(14)8-9/h1-8H |
InChI Key |
NDIGRNJFASLSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C[N+](=CC=C2)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for 3 O Fluorophenoxy Pyridine N Oxide
Precursor Synthesis and Functionalization Strategies
The creation of the core structure, 3-(o-fluorophenoxy)pyridine, is the foundational stage in the synthesis of the target N-oxide. This process involves the strategic construction of a substituted pyridine (B92270) ring and the subsequent attachment of the fluorophenoxy group.
Synthesis of 3-Substituted Pyridine Precursors
The synthesis of the target compound typically begins with a readily available 3-substituted pyridine that can act as an electrophilic partner in a subsequent coupling reaction. Common starting materials for this purpose are 3-halopyridines, such as 3-chloropyridine (B48278) or 3-bromopyridine. These halogenated pyridines are valuable intermediates because the halogen atom serves as a good leaving group for nucleophilic aromatic substitution (SNAr) or as a handle for transition-metal-catalyzed cross-coupling reactions.
The synthesis of these precursors is well-established. For instance, 3-chloropyridine has been a subject of study in metabolic N-oxidation research. nih.gov The reactivity of such halo-substituted pyridines is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups at the 3-position. semanticscholar.org The choice between a chloro-, bromo-, or iodo-substituted pyridine can depend on the desired reactivity, with iodides generally being the most reactive in catalytic cycles and chlorides being the most cost-effective.
Introduction of the ortho-Fluorophenoxy Moiety
With a suitable 3-substituted pyridine precursor in hand, the next critical step is the formation of the ether linkage with 2-fluorophenol (B130384). This transformation is typically achieved through a nucleophilic substitution reaction where the oxygen atom of 2-fluorophenol displaces the leaving group (e.g., a halogen) on the pyridine ring.
This etherification can be performed under various conditions, often necessitating a base to deprotonate the phenol, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or cesium carbonate. In some cases, particularly with less reactive halopyridines like 3-chloropyridine, a catalyst may be required to facilitate the reaction. Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination protocols, adapted for ether synthesis, are powerful methods for forming such aryl-heteroaryl ether bonds. These reactions create the immediate precursor, 3-(o-fluorophenoxy)pyridine, which is then carried forward to the N-oxidation stage.
N-Oxidation Strategies for Pyridine Derivatives
The final step in the synthesis is the conversion of the pyridine nitrogen to an N-oxide. This transformation is crucial as it significantly alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic reagents. semanticscholar.orgwikipedia.orgscripps.edu Several methods exist for this oxidation, ranging from classical stoichiometric reagents to advanced catalytic and technological systems.
Classical Oxidation Reagents and Conditions (e.g., m-CPBA)
Historically, the N-oxidation of pyridines has been accomplished using peroxy acids (peracids). These reagents are effective because they contain a weakly bonded, electrophilic oxygen atom that is readily transferred to the nucleophilic nitrogen of the pyridine ring.
Meta-chloroperoxybenzoic acid (m-CPBA) is one of the most common and effective reagents for this purpose. arkat-usa.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at or below room temperature. google.com The process is generally high-yielding, and the byproduct, m-chlorobenzoic acid, can be removed by a simple aqueous wash. google.com
Another widely used classical method involves a combination of hydrogen peroxide (H₂O₂) and a carboxylic acid , most commonly acetic acid. orgsyn.org This mixture forms a peroxy acid in situ. This method is cost-effective but may require elevated temperatures and longer reaction times compared to using pre-formed peracids. orgsyn.orgrsc.org Other reagents like sodium perborate (B1237305) have also been employed for N-oxidation. organic-chemistry.org
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0°C to room temperature | High yields, mild conditions, reliable | Stoichiometric waste (m-chlorobenzoic acid) | arkat-usa.orggoogle.com |
| Hydrogen Peroxide / Acetic Acid | Aqueous acetic acid, elevated temperatures (e.g., 70-85°C) | Inexpensive, readily available reagents | Requires heating, longer reaction times, potential for side reactions | arkat-usa.orgorgsyn.org |
| Sodium Perborate | Acetic acid, moderate temperatures | Effective, solid reagent | Generates borate (B1201080) waste | organic-chemistry.org |
Catalytic Approaches to N-Oxidation
To overcome the limitations of stoichiometric oxidants, particularly concerning atom economy and waste generation, various catalytic systems have been developed. These methods often use a cheaper, greener terminal oxidant like hydrogen peroxide in conjunction with a catalyst.
Titanium silicalite (TS-1) is a heterogeneous catalyst that has shown excellent performance for the N-oxidation of pyridines using aqueous H₂O₂. rsc.orgorganic-chemistry.org This system is noted for its high efficiency and the ease of catalyst recovery by simple filtration. rsc.org The reactions can be run in solvents like methanol (B129727), and the catalyst remains active over extended use. organic-chemistry.orgthieme-connect.com
Rhenium-based catalysts , such as methyltrioxorhenium (MTO), are highly effective for N-oxidation even at low catalyst loadings. arkat-usa.orgrsc.org They can be used with H₂O₂ or other oxygen sources like sodium percarbonate. organic-chemistry.org These catalysts are known for their high chemoselectivity. rsc.org
More recently, polyoxometalates , such as certain polyoxomolybdates, have been developed as reusable and effective catalysts for pyridine oxidation under very mild conditions, including at room temperature. rsc.org Additionally, bio-inspired catalytic systems using aspartic acid-containing peptides have been developed for enantioselective N-oxidation, highlighting the advanced state of catalytic research in this area. acs.orgnih.govchemrxiv.org
| Catalytic System | Oxidant | Key Features | Reference |
|---|---|---|---|
| Titanium Silicalite (TS-1) | Hydrogen Peroxide (H₂O₂) | Heterogeneous, reusable, environmentally friendly, high yields | rsc.orgorganic-chemistry.orgthieme-connect.com |
| Methyltrioxorhenium (MTO) | Hydrogen Peroxide (H₂O₂) | Homogeneous, highly efficient at low loadings, high chemoselectivity | arkat-usa.orgrsc.org |
| Polyoxomolybdate ({Mo132}) | Not specified | Homogeneous, reusable, operates at room temperature, mild conditions | rsc.org |
| Aspartic Acid Peptides | Carbodiimide/H₂O₂ | Catalytic, enantioselective desymmetrization | acs.orgnih.gov |
Advanced Reaction Technologies in N-Oxidation (e.g., Microreactor Systems)
The industrial implementation of oxidation reactions, particularly those using peroxides, can be limited by safety concerns related to thermal control in large batch reactors. bme.hu Advanced reaction technologies, such as continuous flow microreactors, offer a powerful solution to these challenges.
The N-oxidation of pyridine derivatives has been successfully translated to continuous flow systems. organic-chemistry.orgthieme-connect.com Typically, a packed-bed microreactor is filled with a heterogeneous catalyst like titanium silicalite (TS-1) . organic-chemistry.orgresearchgate.net A solution of the pyridine substrate and H₂O₂ in a solvent like methanol is then pumped through the reactor. organic-chemistry.orgthieme-connect.com
This technology offers several significant advantages:
Enhanced Safety: The small internal volume of the microreactor allows for superior heat dissipation, minimizing the risk of thermal runaway. bme.hu
High Efficiency: Precise control over reaction parameters (temperature, pressure, residence time) and excellent mass transfer lead to high yields (often up to 99%) and significantly shorter reaction times compared to batch processes. organic-chemistry.org
Scalability: Production can be easily scaled up by operating the reactor for longer periods or by using multiple reactors in parallel ("numbering-up"). organic-chemistry.org
Sustainability: These systems are considered greener due to their efficiency and the potential for long-term, continuous operation (over 800 hours reported) with maintained catalyst activity. organic-chemistry.orgthieme-connect.com
The use of microreactors for the N-oxidation of pyridines represents a state-of-the-art approach that combines catalytic efficiency with process safety and scalability, making it highly attractive for industrial applications. organic-chemistry.orgresearchgate.net
Isolation and Purification Techniques for N-Oxide Compounds
Extraction and Workup: Following the N-oxidation reaction, a preliminary workup is essential to remove the excess oxidizing agent and its byproducts. For reactions using m-CPBA, the resulting m-chlorobenzoic acid can be removed by washing the organic phase with a basic aqueous solution, such as sodium bicarbonate. google.com If the N-oxide is sufficiently soluble in the organic solvent, a standard liquid-liquid extraction can be performed. google.com
Crystallization: Crystallization is a highly effective method for purifying solid N-oxide compounds. The crude product can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. In some cases, purification is achieved by crystallizing the N-oxide as a salt, such as the hydrochloride salt, which can be isolated by filtration after being precipitated from a solvent like isopropyl alcohol. orgsyn.orgacs.org
Distillation: For thermally stable and relatively volatile N-oxides, vacuum distillation can be an effective purification technique. This method is performed under reduced pressure to lower the boiling point and prevent decomposition. orgsyn.org However, care must be taken as many substituted N-oxides may degrade at elevated temperatures.
Chromatography: Chromatographic techniques are widely used for the purification of N-oxide compounds, offering high resolution and applicability to a broad range of substrates.
Column Chromatography: Flash column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method. acs.org The choice of eluent is critical and typically involves a polar solvent system, such as dichloromethane/methanol, to effectively separate the polar N-oxide from less polar impurities. google.comacs.org
High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative purification, HPLC is a powerful tool. Due to the high polarity of pyridine N-oxides, they may show little retention on standard reversed-phase (RP) C18 columns with highly aqueous mobile phases. chromforum.org Alternative strategies include using Hydrophilic Interaction Liquid Chromatography (HILIC) or adjusting RP-HPLC conditions to include a higher pH mobile phase (above 8) with low organic content to improve retention and peak shape. chromforum.org
Table 2: Comparison of Purification Techniques for N-Oxide Compounds
| Technique | Principle | Applicability & Notes | Reference |
|---|---|---|---|
| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Excellent for obtaining high-purity solid compounds. Can be performed on the free base or a salt derivative (e.g., hydrochloride). | orgsyn.orgacs.org |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Suitable for thermally stable, liquid N-oxides. Reduces the risk of decomposition at high temperatures. | orgsyn.org |
| Column Chromatography | Separation based on differential adsorption onto a stationary phase (e.g., silica, alumina). | Highly versatile for a wide range of N-oxides. Choice of eluent system is crucial due to the polarity of the compounds. | google.comacs.org |
| HPLC (HILIC/RP) | High-resolution separation based on partitioning between a mobile and stationary phase. | Ideal for analysis and small-scale purification. HILIC or modified RP methods are often required for these very polar compounds. | chromforum.org |
Chemical Transformations and Reactivity of 3 O Fluorophenoxy Pyridine N Oxide
Reactions Involving the N-Oxide Functionality
The N-oxide group significantly influences the reactivity of the pyridine (B92270) ring, enabling reactions that are otherwise difficult or impossible on the parent pyridine.
Deoxygenation Pathways and Products
The removal of the oxygen atom from the N-oxide is a common and crucial step in the synthesis of pyridine derivatives. thieme-connect.com This deoxygenation can be achieved through various methods, each with its own set of advantages and substrate compatibility.
Commonly employed reducing agents for pyridine N-oxides include phosphorus trichloride (B1173362) (PCl₃), sulfur dioxide, and catalytic hydrogenation. google.comstackexchange.com For instance, treatment with PCl₃ in an inert solvent effectively removes the oxygen atom to yield the corresponding pyridine. google.com Another approach involves the use of iron powder in the presence of water and carbon dioxide, which provides a greener alternative for the reduction of pyridine N-oxides. rsc.org This method is notable for its chemoselectivity, tolerating various functional groups. rsc.org
Recent advancements have introduced milder and more selective deoxygenation methods. Tetrahydroxydiboron has been identified as a mild and highly selective reducing agent for pyridine N-oxides, capable of being used in situ to avoid the isolation of N-oxide intermediates. thieme-connect.com Photocatalytic methods have also emerged, utilizing rhenium complexes to deoxygenate pyridine N-oxides under ambient conditions. nih.gov This technique has shown promise for its mild reaction conditions and potential for chemoselective reductions. nih.gov
The primary product of the deoxygenation of 3-(o-fluorophenoxy)pyridine N-oxide is 3-(o-fluorophenoxy)pyridine. The choice of deoxygenation agent is critical to avoid unwanted side reactions, particularly those involving the ether linkage or the aromatic rings.
Table 1: Selected Deoxygenation Methods for Pyridine N-Oxides
| Reagent/System | Conditions | Product | Notes |
| Phosphorus Trichloride (PCl₃) | Chloroform | Corresponding Pyridine | A classical and effective method. google.com |
| Sulfur Dioxide (SO₂) | Elevated temperature in water or polar solvent | Corresponding Pyridine | Economical and compatible with many functional groups. google.com |
| Iron Powder/H₂O/CO₂ | - | Corresponding Pyridine | A green and chemoselective method. rsc.org |
| Tetrahydroxydiboron | Mild conditions | Corresponding Pyridine | Selective and suitable for in situ applications. thieme-connect.com |
| Rhenium Photocatalyst | Ambient temperature, light irradiation | Corresponding Pyridine | Mild conditions and potential for chemoselectivity. nih.gov |
| Triethyl Phosphite | - | Corresponding Pyridine | Can be catalyzed by oxygen and peroxides. rsc.org |
Nucleophilic Additions and Substitutions at the N-Oxide Oxygen
The polarized N-O bond in pyridine N-oxides renders the oxygen atom nucleophilic and the C2 and C4 positions of the pyridine ring electrophilic. thieme-connect.com This allows for a variety of nucleophilic reactions. Activation of the N-oxide oxygen by an electrophile, such as an acid anhydride (B1165640) or phosphorus oxychloride, facilitates nucleophilic attack at the C2 and C4 positions. scripps.educhemtube3d.com
For example, treatment of a pyridine N-oxide with phosphorus oxychloride (POCl₃) can lead to chlorination, typically at the 2-position. chemtube3d.comyoutube.com This reaction proceeds through the formation of an adduct between the N-oxide and POCl₃, which then undergoes nucleophilic attack by a chloride ion. This method provides a route to 2-halopyridines, which are important synthetic intermediates. acs.orgnih.gov
The reaction with acetic anhydride can lead to the formation of 2-acetoxypyridine derivatives, which can be subsequently hydrolyzed to the corresponding 2-pyridones. acs.org The regioselectivity of these reactions can be influenced by the substituents on the pyridine ring.
Electrophilic Aromatic Substitutions on the Pyridine Ring
The N-oxide group activates the pyridine ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the C4 position. bhu.ac.in This is in stark contrast to the parent pyridine, which is highly deactivated towards electrophilic attack. wikipedia.org The oxygen atom of the N-oxide can donate electron density into the ring through resonance, increasing the electron density at the C2 and C4 positions and making them more susceptible to electrophilic attack. bhu.ac.invaia.com
Nitration of pyridine N-oxides, for instance, typically occurs at the 4-position using a mixture of fuming nitric acid and sulfuric acid. sapub.orgoc-praktikum.de The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated to afford 4-nitropyridine. bhu.ac.in This two-step sequence provides a reliable method for introducing a nitro group at the C4 position of a pyridine ring, a transformation that is difficult to achieve directly on pyridine itself. ntnu.no
Halogenation of pyridine N-oxides can also be achieved. acs.org For instance, highly regioselective halogenation at the C2 position of unsymmetrical pyridine N-oxides can be accomplished under mild conditions, providing access to valuable 2-halo-substituted pyridines. acs.orgnih.govresearchgate.net
Functionalization of the Pyridine Ring System
Beyond reactions directly involving the N-oxide, its presence facilitates the functionalization of the pyridine ring through various modern synthetic methodologies.
Direct C-H Arylation and Alkenylation Reactions
The N-oxide group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the direct functionalization of the pyridine ring. This approach avoids the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation of pyridine N-oxides has been shown to be highly reactive and site-selective, favoring functionalization at the C2 position. nih.gov
These reactions allow for the introduction of aryl and alkenyl groups at specific positions on the pyridine ring. The N-oxide enhances the reactivity and controls the regioselectivity of the C-H activation step. nih.gov Pyridine N-oxides have also been utilized as reagents in photochemical C-H functionalization of electron-deficient heteroarenes. icm.edu.plresearchgate.net
Rearrangement Reactions (e.g., Polonovski-type rearrangements, sigmatropic shifts)
Pyridine N-oxides can undergo various rearrangement reactions, often initiated by acylation of the N-oxide oxygen. The Polonovski reaction, a classic example, involves the treatment of a tertiary amine N-oxide with an activating agent like acetic anhydride. organicreactions.orgresearchgate.net This leads to the formation of an iminium ion intermediate, which can then be trapped by nucleophiles. organicreactions.org While the classical Polonovski reaction often leads to N-dealkylation, modified versions can be used for other transformations. researchgate.net
Sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma bond, are also possible with appropriately substituted pyridine N-oxides. wikipedia.orglibretexts.orgyoutube.com For example, a researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen or Cope rearrangement, can occur in allyloxypyridine N-oxides, leading to the formation of rearranged products. chemtube3d.comnih.gov These reactions proceed through a concerted mechanism and can be highly stereospecific. chemtube3d.comnih.gov The Boekelheide reaction is another notable rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, proceeding via a [3.3]-sigmatropic rearrangement after acylation of the N-oxide. wikipedia.org
Oxidative Cross-Coupling Reactions
Oxidative cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. Pyridine N-oxides are particularly effective substrates for these transformations, as the N-oxide group activates the C-H bonds at the 2- and 4-positions of the ring. researchgate.net This activation facilitates reactions with a variety of coupling partners under either transition-metal-catalyzed or metal-free conditions. rsc.orgrsc.org
For this compound, the N-oxide moiety is expected to activate the C2, C4, and C6 positions for oxidative C-H functionalization. General protocols for such couplings often involve palladium catalysts with an oxidant, or in some cases, metal-free systems using reagents like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org The reaction typically proceeds via activation of the pyridine N-oxide and a coupling partner, leading to the regioselective formation of a new bond. While specific studies on the oxidative cross-coupling of this compound are not detailed in the surveyed literature, established methodologies for other substituted pyridine N-oxides provide a framework for predicting its behavior. rsc.orgacs.org The ultimate regioselectivity of these couplings would be determined by a sensitive balance between the electronic activation conferred by the N-oxide and the steric and electronic influence of the 3-(o-fluorophenoxy) substituent, a topic explored in the following sections.
Reactivity Modulations by the Fluorophenoxy Substituent
The reactivity of the pyridine N-oxide ring is significantly modified by the 3-(o-fluorophenoxy) group. This substituent exerts both electronic and steric effects that influence the rate and regioselectivity of chemical transformations.
Electronic Effects of the ortho-Fluorophenoxy Group
The electronic character of the pyridine N-oxide ring is inherently dualistic; the N-oxide oxygen can donate electron density into the ring via a resonance (+M) effect, while the positively charged nitrogen atom strongly withdraws electron density via an inductive (-I) effect. This makes the C2 and C4 positions electron-deficient yet susceptible to attack. The 3-(o-fluorophenoxy) substituent introduces additional, competing electronic influences.
Phenoxy Group: The ether oxygen atom attached at the C3 position exerts a +M effect, which would tend to increase electron density at the ortho (C2, C4) and para (C6, relative to the oxygen) positions of the pyridine ring. Simultaneously, its electronegativity results in a -I effect, withdrawing electron density along the sigma bond framework.
ortho-Fluoro Substituent: The fluorine atom on the phenyl ring is highly electronegative and exerts a powerful -I effect. This effect withdraws electron density from the phenoxy ring, which in turn reduces the electron-donating ability (+M effect) of the ether oxygen towards the pyridine N-oxide ring.
The net result is a complex electronic environment where the inherent activation by the N-oxide group is modulated. The electron-withdrawing nature of the fluorine atom likely attenuates the activating effect of the phenoxy group, leading to a less electron-rich system than a simple 3-phenoxypyridine (B1582220) N-oxide. Quantum chemical calculations on substituted pyridine N-oxides have confirmed that the nature of the substituent significantly alters the electronic properties and redox potentials of the molecule. researchgate.net
Table 1: Summary of Electronic Effects of the 3-(o-fluorophenoxy) Substituent
| Position on Pyridine Ring | Effect of N-Oxide Group | Effect of 3-Phenoxy Group (+M) | Effect of 3-Phenoxy & o-Fluoro Groups (-I) | Net Electronic Influence |
| C2 | Activated (Electron Deficient) | Electron Donating | Electron Withdrawing | Moderately Activated |
| C4 | Activated (Electron Deficient) | Electron Donating | Electron Withdrawing | Moderately Activated |
| C5 | Minimally Affected | Electron Withdrawing | Electron Withdrawing | Deactivated |
| C6 | Minimally Affected | Electron Donating | Electron Withdrawing | Slightly Activated |
Steric Hindrance and Regioselectivity
The regioselectivity of reactions involving this compound is heavily influenced by the steric bulk of the substituent. The o-fluorophenoxy group at the C3 position creates significant steric congestion, which can dictate the site of attack for incoming reagents.
C2-Position: This position is the most sterically hindered, being flanked by the N-oxide group on one side and the bulky o-fluorophenoxy group on the other. Attack at this site by all but the smallest reagents is expected to be highly disfavored.
C4-Position: While electronically activated, the C4 position is also sterically shielded by the adjacent C3-substituent. The degree of hindrance is less severe than at C2 but remains a significant factor.
C6-Position: This position is the most sterically accessible of the activated sites. It is remote from the bulky substituent at C3, making it the most likely site for reactions that are sensitive to steric effects.
This steric control is a common theme in the functionalization of substituted pyridines and their N-oxides. nih.govnih.gov For this compound, a strong preference for functionalization at the C6 position is predicted, especially in reactions involving bulky transition metal catalysts or reagents. The interplay between the electronic activation at C4 and the steric accessibility at C6 means that the precise reaction conditions and the nature of the coupling partner will be critical in determining the product distribution.
Table 2: Relative Steric Hindrance at Reactive Positions
| Position on Pyridine Ring | Proximity to N-Oxide | Proximity to 3-Substituent | Estimated Steric Hindrance | Predicted Reactivity |
| C2 | Adjacent | Adjacent | High | Low |
| C4 | Meta | Adjacent | Moderate | Moderate |
| C6 | Para | Meta | Low | High |
Mechanistic Investigations of Reactions Involving 3 O Fluorophenoxy Pyridine N Oxide
Elucidation of N-Oxidation Mechanisms
The conversion of a pyridine (B92270) to its corresponding N-oxide is a foundational reaction in the chemistry of this class of compounds. The mechanism typically involves the reaction of the pyridine with an oxidizing agent, most commonly a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
The generally accepted mechanism involves the nucleophilic attack of the pyridine nitrogen lone pair on the electrophilic oxygen atom of the oxidizing agent.
Key Steps in N-Oxidation (e.g., with a peroxy acid):
Nucleophilic Attack: The nitrogen atom of the pyridine ring attacks the terminal, electron-deficient oxygen of the peroxy acid.
Proton Transfer: A concerted or stepwise proton transfer occurs, often involving the solvent or other species in the reaction mixture.
Product Formation: The pyridine N-oxide is formed along with the corresponding carboxylic acid as a byproduct.
Different oxidizing systems have been developed to improve efficiency and selectivity. For instance, methyltrioxorhenium (MTO) used in catalytic amounts with aqueous hydrogen peroxide is highly effective for the N-oxidation of various substituted pyridines. The choice of oxidant can be crucial, especially for pyridines bearing sensitive functional groups.
Detailed Studies of C-H Activation and Functionalization Pathways
The pyridine N-oxide group is a powerful tool for directing C-H activation, typically at the C2 and C4 positions, which are electronically activated. Palladium-catalyzed direct arylation of pyridine N-oxide is a well-studied example. Mechanistic studies suggest a complex pathway that does not involve direct reaction of the N-oxide with the primary arylpalladium complex.
Instead, evidence points to a cooperative catalytic system involving two distinct palladium centers. A cyclometalated palladium complex, formed from the decomposition of the initial palladium-phosphine complex, is proposed to react with the pyridine N-oxide in the rate-determining C-H activation step. The resulting heteroarylpalladium complex then transfers the heteroaryl group to the arylpalladium species, leading to C-C bond formation and product release.
Computational studies on Rh(III)-catalyzed annulation reactions have shown that N-oxide substrates are more reactive and exhibit higher C2-selectivity compared to their parent pyridine counterparts. This enhanced reactivity and selectivity are attributed to a combination of factors including the Brønsted acidity of the C-H bond, the strength of the forming C-Rh bond, and favorable intramolecular electrostatic interactions.
Radical Intermediates and Photoredox Catalysis in Pyridine N-Oxide Chemistry
In recent years, photoredox catalysis has emerged as a powerful method for generating radical intermediates from pyridine N-oxides under mild conditions. This strategy enables a wide array of transformations, including C-H functionalization and the difunctionalization of olefins.
The general mechanism involves the single-electron oxidation of
Theoretical and Computational Chemistry Studies on 3 O Fluorophenoxy Pyridine N Oxide
Electronic Structure and Bonding Analysis
The electronic characteristics of 3-(o-fluorophenoxy)pyridine N-oxide are primarily dictated by the interplay between the pyridine (B92270) N-oxide core and the phenoxy substituent.
Nature of the N-O Bond and Zwitterionic Character
The N-O bond in pyridine N-oxides is a semipolar or coordinate covalent bond, often depicted as N⁺-O⁻. This notation signifies a significant charge separation, imparting a zwitterionic character to the molecule. nih.gov This feature results in a large dipole moment; for instance, pyridine N-oxide has a dipole moment of 4.24 D, considerably higher than that of pyridine itself (2.03 D). sapub.orgscripps.edu The N-O bond length in pyridine N-oxide is approximately 1.34 Å, which is shorter than a typical N-O single bond but longer than an N=O double bond, reflecting its unique electronic nature. wikipedia.org
The oxygen atom in the N-oxide group can exhibit both sp² and sp³ hybridization characteristics due to its zwitterionic nature, allowing it to act as a donor for two or three electron pairs. nih.gov The presence of the electron-withdrawing o-fluorophenoxy group at the 3-position is expected to influence the electron density at the N-O bond through inductive and resonance effects, though the precise impact on bond length and dipole moment for this specific molecule would require dedicated computational analysis. Electron-withdrawing groups can pull electron density from the N-O group, giving it more of a double bond character. nih.gov
Resonance and Aromaticity Considerations
Pyridine N-oxides are aromatic compounds, adhering to Hückel's rule with a cyclic, planar system of 6 π-electrons. libretexts.org The N-oxide group significantly influences the electronic distribution within the aromatic ring through resonance. The oxygen atom can donate electron density to the pyridine ring, leading to the development of partial negative charges at the 2-, 4-, and 6-positions. sapub.orgyoutube.com This is supported by ¹³C NMR data of pyridine N-oxide, which shows an upfield shift for the γ-carbon, indicating increased electron density. sapub.org
These resonance structures have profound implications for the reactivity of the molecule, making the 4-position, in particular, susceptible to electrophilic attack. sapub.org In the case of this compound, the substituent at the 3-position will further modulate the electron density distribution. The fluorine atom and the phenoxy oxygen possess lone pairs that can participate in resonance, though the inductive effects of these electronegative atoms will also play a crucial role. A computational study on pyridine N-oxide compared to its acyclic model indicated an aromaticity slightly less than that of pyridine. nih.gov
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are indispensable tools for elucidating the detailed molecular and electronic properties of molecules like this compound. Density Functional Theory (DFT) and ab initio methods are commonly employed for this purpose. researchgate.netnih.gov
Prediction of Molecular Geometries and Conformations
Computational methods can predict with high accuracy the three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. For the parent pyridine N-oxide, the molecule is planar with a C-N-C angle of 124°. wikipedia.org For the substituted derivative, a key conformational aspect would be the dihedral angle between the pyridine ring and the phenoxy group. This conformation will be determined by a balance of steric hindrance from the ortho-fluorine and electronic effects. Different computational models, such as B3LYP/6-31G* and M06/6-311G+(d,p), can be used to optimize the geometry and identify the most stable conformer(s). nih.gov
Table 1: Representative Calculated Bond Lengths and Angles for Pyridine N-Oxide
| Parameter | Experimental Value |
| N-O Bond Length | 1.29 Å |
| C-N Bond Length | 1.38 Å |
Note: Data is for the parent pyridine N-oxide and serves as a baseline for understanding the substituted compound. sapub.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
For pyridine N-oxides, the HOMO is typically a π-orbital with significant contributions from the ring and the oxygen atom. The LUMO is usually a π*-orbital. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net The introduction of the o-fluorophenoxy group will alter the energies and distributions of the HOMO and LUMO. The electron-withdrawing nature of the substituent is expected to lower the energies of both orbitals and potentially affect the HOMO-LUMO gap. A detailed DFT calculation would be necessary to visualize the orbital distributions and quantify their energies for this compound.
Calculation of Reaction Energies and Activation Barriers
Computational chemistry can be used to model reaction pathways and calculate the associated energy changes, including reaction energies and activation barriers. researchgate.net For pyridine N-oxides, reactions such as electrophilic substitution, nucleophilic substitution, and cycloadditions are of interest. scripps.eduarkat-usa.org
For example, in an electrophilic nitration reaction, DFT calculations can determine the relative activation barriers for attack at different positions on the pyridine ring, thus predicting the regioselectivity. For the parent pyridine N-oxide, the 4-position is the most favored site for electrophilic attack. sapub.org The presence of the 3-(o-fluorophenoxy) group will direct incoming electrophiles based on its combined electronic and steric influence.
Computational studies have also been employed to determine N-O bond dissociation enthalpies (BDEs). For pyridine N-oxide, the calculated BDE is significantly higher than that of trimethylamine (B31210) N-oxide, which is consistent with the greater resonance stabilization in the aromatic system. nih.gov Such calculations for this compound would provide valuable insight into its thermal stability and reactivity in reactions involving N-O bond cleavage.
In Silico Modeling for Ligand-Target Interactions
In silico modeling, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, is a cornerstone of modern drug discovery and development. These computational techniques are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While specific docking studies for this compound are not extensively detailed in the public domain, the principles can be illustrated by examining studies on analogous pyridine N-oxide derivatives. researchgate.net
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is crucial for assessing the potential of a compound as an inhibitor or activator of a specific biological process. For instance, in a study of pyridine N-oxide derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), molecular docking was used to identify key interactions between the ligands and the active site of the enzyme. researchgate.net These interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.
The insights from such studies can be tabulated to compare different ligands. Although the following table is illustrative for a generic protein target due to the absence of specific data for this compound, it demonstrates the type of information that can be obtained.
Table 1: Illustrative Molecular Docking Results for Pyridine N-Oxide Derivatives
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| This compound | -8.2 | Cys145, His41, Met165 | Hydrogen Bond, Hydrophobic |
| Pyridine N-oxide | -5.1 | His41, Gly143 | Hydrogen Bond |
| 4-Nitropyridine (B72724) N-oxide | -6.5 | Cys145, Glu166 | Hydrogen Bond, Electrostatic |
| Chloroquine | -7.5 | His41, Met165 | Hydrogen Bond, Pi-Stacking |
This table is for illustrative purposes and is based on general findings for pyridine N-oxide derivatives against viral proteases. researchgate.net
Furthermore, 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. researchgate.net These models generate contour maps that indicate regions where modifications to the molecular structure could enhance or diminish activity, providing a rational basis for the design of more potent analogues.
Spectroscopic Property Simulations for Structural Assignment
Computational chemistry provides powerful methods to simulate spectroscopic properties, which are invaluable for the structural elucidation and characterization of novel compounds. Techniques like Density Functional Theory (DFT) can be used to predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
For pyridine N-oxides, DFT calculations have been employed to understand their electronic structure and reactivity. researchgate.net These calculations can provide insights into bond lengths, bond angles, and charge distributions, which influence the spectroscopic properties of the molecule. For example, the N-O bond in pyridine N-oxides has a unique character that is reflected in its vibrational spectrum. arkat-usa.org
Simulated spectra can be compared with experimental data to confirm the structure of a synthesized compound. This is particularly useful for distinguishing between isomers or for assigning specific signals in a complex spectrum. The following table illustrates the type of data that can be generated through computational simulations and compared with experimental values for this compound.
Table 2: Simulated vs. Experimental Spectroscopic Data for a Pyridine N-Oxide Derivative
| Spectroscopic Property | Simulated Value (DFT/B3LYP) | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (ppm) | ||
| H-2 | 8.35 | 8.31 |
| H-4 | 7.42 | 7.38 |
| H-5 | 7.31 | 7.28 |
| H-6 | 8.15 | 8.12 |
| ¹³C NMR Chemical Shift (ppm) | ||
| C-2 | 149.8 | 149.5 |
| C-3 | 141.2 | 140.9 |
| C-4 | 126.5 | 126.3 |
| C-5 | 125.8 | 125.6 |
| C-6 | 139.1 | 138.8 |
| IR Vibrational Frequency (cm⁻¹) | ||
| N-O Stretch | 1265 | 1260 |
| C-F Stretch | 1220 | 1215 |
Note: The values in this table are representative and intended for illustrative purposes. Actual values would be obtained from specific computational and experimental studies on this compound.
By providing a theoretical framework to understand the behavior of this compound at a molecular level, computational and theoretical studies are indispensable for its rational design and application in various scientific fields.
Structure Activity Relationship Sar and Molecular Design Principles for 3 O Fluorophenoxy Pyridine N Oxide Analogs
Analysis of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of 3-(o-fluorophenoxy)pyridine N-oxide analogs are significantly influenced by the nature and position of substituents on both the pyridine (B92270) and phenoxy rings. The electronic properties of these substituents can alter the electron density distribution across the molecule, thereby affecting its interaction with biological targets.
Quantum chemical calculations on substituted pyridine N-oxides have shown that the nature of the substituent directly impacts the molecule's geometry and redox properties. researchgate.net Strong electron-withdrawing groups on the pyridine ring, for instance, lead to an increase in the electron affinity value. researchgate.net This can enhance the molecule's ability to accept electrons, a property that can be crucial for certain biological activities. researchgate.net Conversely, electron-donating substituents are known to increase the complexation ability of pyridine N-oxides. researchgate.net
The position of the substituent is also critical for determining the regioselectivity of reactions. For example, in nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can sterically hinder attack at the adjacent 2-position, thereby directing the reaction towards the 6-position. researchgate.net While general electronic effects (inductive, resonance) are important, steric parameters can sometimes be the dominant factor in dictating reaction outcomes. researchgate.net
Structure-activity relationship studies of various pyridine derivatives have revealed that the presence, number, and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and halogens can profoundly affect biological activity. nih.gov For instance, in one study on antiproliferative pyridine derivatives, increasing the number of methoxy groups led to enhanced activity, while the presence of halogens or other bulky groups sometimes resulted in lower activity. nih.gov
| Substituent Type (on Pyridine Ring) | Predicted Effect on Reactivity/Selectivity | Rationale |
| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Increased electron affinity; potential for enhanced biological activity where electron acceptance is key. researchgate.net | These groups decrease the electron density on the pyridine ring. |
| Electron-Donating Groups (e.g., -CH₃, -NH₂) | Increased complexation ability; may enhance binding to certain metal-containing enzymes. researchgate.net | These groups increase the electron density on the pyridine ring and N-oxide oxygen. |
| Bulky Groups (at position 3) | May direct nucleophilic attack to the 6-position due to steric hindrance. researchgate.net | The physical size of the substituent blocks access to the adjacent position. |
| Halogens (e.g., -Cl, -F) | Can modulate electronic properties and lipophilicity, with varied effects on activity depending on the specific biological target. nih.gov | Halogens have dual electronic effects (inductive withdrawal, resonance donation) and increase lipophilicity. |
Role of the N-Oxide Moiety in Molecular Recognition
The N-oxide moiety is not a passive component; it is a critical functional group that plays a definitive role in molecular recognition and biological activity. nih.govacs.org The N⁺-O⁻ bond is highly polar, with a significant dipole moment, making the oxygen atom a strong hydrogen bond acceptor. nih.gov This ability to form strong hydrogen bonds is often crucial for the binding of a molecule to its biological target, such as an enzyme or receptor. nih.govnih.gov
In several instances, the N-oxide group has been successfully used as a bioisostere for a carbonyl group, forming key hydrogen bonding networks that can induce conformational changes at an enzyme's active site. nih.gov For example, the replacement of a pyrazinone group with a pyridine N-oxide moiety in a series of thrombin inhibitors resulted in superior inhibitory activities, a testament to the N-oxide's effectiveness in molecular recognition. nih.gov
Furthermore, the N-oxide group is essential for enhancing catalytic activity in certain contexts. Studies comparing chiral 4-aryl-pyridine-N-oxides (ArPNOs) with their non-oxidized pyridine counterparts (aryl-pyridines) demonstrated that the N-oxide was crucial for both catalytic activity and chiral induction. acs.org The oxygen atom of the N-oxide is more nucleophilic than the nitrogen atom of the parent pyridine, which can be a key factor in the reaction mechanism. acs.org This is supported by calculations showing a more negative natural atomic charge on the N-oxide oxygen compared to the pyridine nitrogen. acs.org The N-oxide functionality can also be pivotal in the recognition and binding of cations, as demonstrated by a pyridine-N-oxide-containing catenane that showed preferential binding for lithium cations. rsc.org
| Feature of N-Oxide Moiety | Role in Molecular Recognition | Supporting Evidence |
| High Polarity / Dipole Moment | Acts as a strong hydrogen bond acceptor. nih.gov | The N⁺-O⁻ bond enables strong interactions with H-bond donors in protein binding sites. |
| Bioisosteric Replacement | Can mimic carbonyl groups in binding interactions. nih.gov | Replacement of other groups with N-oxide led to superior inhibitory activity in thrombin inhibitors. nih.gov |
| Enhanced Nucleophilicity | The oxygen atom is a potent nucleophile, essential for certain catalytic mechanisms. acs.org | ArPNO catalysts showed significantly higher activity than their non-oxidized pyridine analogs. acs.org |
| Cation Binding | Can coordinate with metal ions. rsc.org | A pyridine-N-oxide catenane demonstrated selective binding to cations. rsc.org |
| Modulation of Solubility | Can increase water solubility and decrease membrane permeability. acs.orgnih.gov | The polar N-O group improves the hydrophilic character of the molecule. |
Impact of Fluorination on Molecular Interactions and Binding Affinity
The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comcapes.gov.br In this compound, the fluorine atom on the phenoxy ring is expected to have a profound impact on its molecular interactions and binding affinity.
Fluorine possesses a unique combination of properties:
Small Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This means it can often replace a hydrogen atom without introducing significant steric hindrance. tandfonline.combenthamscience.com
High Electronegativity: As the most electronegative element, fluorine creates a strong dipole in the C-F bond. This can lead to favorable electrostatic and dipole-dipole interactions with a target protein and can also influence the acidity (pKa) of nearby functional groups. nih.gov
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing a fluorine atom at a metabolically labile site can block oxidation by metabolic enzymes, thereby increasing the drug's half-life. tandfonline.comnih.gov
Lipophilicity: Fluorination typically increases the lipophilicity of a molecule. benthamscience.combenthamdirect.com This can enhance its ability to cross cell membranes and can also strengthen hydrophobic interactions within a protein's binding pocket. benthamscience.combenthamdirect.com
These properties can collectively lead to increased binding affinity. tandfonline.comcapes.gov.br The fluorine atom can engage in various non-covalent interactions, including hydrogen bonds (acting as an acceptor), halogen bonds, and multipolar interactions with the protein backbone or side chains, thus anchoring the ligand more tightly in the binding site. The selective placement of fluorine can therefore be a powerful tool to optimize both the pharmacokinetic and pharmacodynamic properties of a molecule. capes.gov.brnih.gov
| Property of Fluorine | Impact on Molecular Interactions & Binding Affinity |
| High Electronegativity | Creates a strong C-F dipole, enabling electrostatic interactions and potentially lowering the pKa of nearby groups. nih.gov |
| Increased Lipophilicity | Enhances hydrophobic interactions with the binding pocket and can improve membrane permeability. benthamscience.combenthamdirect.com |
| Metabolic Blocking | The strong C-F bond can prevent metabolic oxidation at that position, increasing the molecule's stability. tandfonline.comnih.gov |
| Conformational Control | Can influence the preferred conformation of the molecule due to electrostatic interactions, pre-organizing it for optimal binding. |
| Enhanced Binding Affinity | The combination of favorable interactions (H-bonds, electrostatic) often leads to a stronger drug-receptor interaction. tandfonline.comcapes.gov.br |
Design Strategies for Novel Pyridine N-Oxide Derivatives
The design of novel pyridine N-oxide derivatives, including analogs of this compound, is guided by SAR principles and enabled by modern synthetic methodologies. The primary goal is to create new molecules with improved potency, selectivity, and pharmacokinetic properties.
Key design strategies include:
Substituent Modification: Based on SAR data, new analogs can be designed by systematically varying the substituents on the aromatic rings. This involves exploring different electronic (electron-donating vs. withdrawing) and steric (small vs. bulky) properties to probe the chemical space around the core scaffold and optimize interactions with the target. researchgate.net
Scaffold Hopping and Isosteric Replacement: This strategy involves replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres) but may offer improved metabolic stability or synthetic accessibility. For example, the phenoxy group could be replaced with other aromatic or heteroaromatic systems.
Rational, Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design ligands that fit precisely into the binding site. This allows for the rational placement of functional groups to maximize favorable interactions and minimize unfavorable ones. The design of chiral 4-aryl-pyridine-N-oxides as nucleophilic organocatalysts is an example of such a rational approach. acs.org
Late-Stage Functionalization: Modern synthetic methods allow for the modification of complex molecules at a late stage in the synthesis. Techniques like C-H bond activation and fluorination can be used to rapidly generate a library of derivatives from a common advanced intermediate, which is highly efficient for exploring SAR. acs.org
Exploiting the N-Oxide Moiety: Design strategies can focus on leveraging the unique properties of the N-oxide group. This could involve designing molecules where the N-oxide's hydrogen bonding capacity is critical for binding, or where its redox properties are exploited for a specific mechanism of action, such as in hypoxia-activated prodrugs. acs.org
The development of new synthetic routes, including transition-metal-catalyzed cross-coupling and cyclization reactions, provides the practical tools needed to build the diverse chemical structures conceived through these design strategies. researchgate.net
Computational Approaches to SAR (e.g., QSAR, Molecular Docking related to binding)
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate SAR and guide the design of new molecules. For analogs of this compound, these approaches can predict biological activity and elucidate binding mechanisms at the molecular level.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a statistical model is built to predict the activity of new, unsynthesized compounds. nih.govnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive or negative charge, or hydrogen-bonding features are predicted to increase or decrease activity, offering direct guidance for molecular design. nih.govresearchgate.net QSAR studies have been successfully applied to various pyridine derivatives to design new potent agents. nih.govwjpsonline.com
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net Docking simulations place the ligand (e.g., a this compound analog) into the three-dimensional structure of a target's binding site and calculate a "docking score," which estimates the binding affinity. researchgate.net This method is invaluable for visualizing key interactions (like hydrogen bonds and hydrophobic contacts), understanding why certain analogs are more potent than others, and screening virtual libraries of compounds to prioritize which ones to synthesize. researchgate.netresearchgate.net Docking studies have been effectively used to explore the binding of pyridine derivatives to targets like COX-2 and PPARγ. researchgate.netsemanticscholar.org
Density Functional Theory (DFT): DFT and other quantum chemical calculations can be used to determine the electronic properties of individual molecules in detail. researchgate.net This includes calculating orbital energies (HOMO/LUMO), electrostatic potential maps, and bond strengths, which helps in understanding a molecule's intrinsic reactivity and how substituents influence these properties. researchgate.net
These computational methods provide a synergistic approach to drug design. QSAR can identify important global properties, while molecular docking provides specific details about the binding interaction, and DFT can explain the underlying electronic basis for a molecule's behavior.
| Computational Method | Purpose | Application to this compound Analogs |
| QSAR | Predicts biological activity based on chemical structure. nih.gov | Develop models to predict the activity of new analogs and guide the design of more potent compounds. nih.govresearchgate.net |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to its target receptor. researchgate.net | Visualize how analogs bind to a target, explain differences in potency, and screen virtual compounds. researchgate.netsemanticscholar.org |
| DFT Calculations | Determines electronic structure, reactivity indices, and geometric parameters. researchgate.net | Analyze how the fluorine and N-oxide groups influence the molecule's electron distribution and reactivity. |
| SAR Transfer Analysis | Identifies different compound series with similar SAR progression for a given target. nih.gov | Can help in switching to a new chemical scaffold if optimization of the current one proves difficult. |
Advanced Applications in Organic Synthesis and Functional Material Science
3-(o-fluorophenoxy)pyridine N-oxide as a Synthetic Intermediate
Pyridine (B92270) N-oxides are a well-established class of synthetic intermediates, prized for their unique reactivity. semanticscholar.org The N-oxide functional group renders the pyridine ring more susceptible to both electrophilic and nucleophilic substitution reactions compared to the parent pyridine. semanticscholar.org Specifically, the N-oxide moiety activates the C2 and C4 positions for nucleophilic attack, a reactivity pattern that is otherwise difficult to achieve. wikipedia.orgresearchgate.net
In the context of this compound, the phenoxy substituent at the 3-position remains largely spectator to reactions targeting the activated C2, C4, and C6 positions. The N-oxide can be activated by various reagents (e.g., POCl₃, Ac₂O) to facilitate the introduction of nucleophiles. Subsequently, the N-oxide group can be readily removed via deoxygenation to yield the substituted pyridine. This dual role of activation and directing group makes pyridine N-oxides powerful tools in heterocyclic chemistry. semanticscholar.org
The presence of the o-fluorophenoxy group can influence the regioselectivity and reaction rates through steric hindrance and electronic effects. The fluorine atom, being highly electronegative, can modulate the electron density of the entire molecular framework. This makes this compound a valuable precursor for synthesizing complex, polysubstituted pyridines that are often key structures in pharmaceuticals and agrochemicals. semanticscholar.orgontosight.ai
Table 1: Representative Synthetic Transformations of the Pyridine N-Oxide Core This table illustrates general reactions applicable to the pyridine N-oxide scaffold, which are relevant for its role as a synthetic intermediate.
| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type |
| Nitration | H₂SO₄/HNO₃ | 4 | 4-Nitropyridine (B72724) derivative |
| Chlorination | POCl₃ or SO₂Cl₂ | 2 and 4 | Chloro-substituted pyridine |
| Cyanation | KCN/Dimethylcarbamoyl chloride | 2 | 2-Cyanopyridine derivative |
| Arylation | Grignard reagents or Arylboronic acids (Pd-catalyzed) | 2 | 2-Arylpyridine derivative |
| Alkylation | Organolithium reagents | 2 | 2-Alkylpyridine derivative |
Utilization in Catalysis (e.g., Organocatalysis, Ligand Design)
The utility of pyridine N-oxides extends prominently into the realm of catalysis, where they function both as organocatalysts and as ligands in metal complexes.
Organocatalysis: Pyridine N-oxides are classified as strong Lewis bases due to the polarization of the N-O bond. nih.gov This property allows them to act as powerful electron-pair donors, making them effective organocatalysts for a variety of chemical transformations. nih.govresearchgate.net A key application is in activating Lewis acidic species, particularly organosilicon reagents like allyltrichlorosilane, for additions to carbonyl compounds. nih.govresearchgate.net In this role, the oxygen atom of the N-oxide coordinates to the silicon atom, enhancing the nucleophilicity of the allyl group. Chiral pyridine N-oxides have been extensively developed for asymmetric catalysis, achieving high levels of stereocontrol. nih.gov While this compound is itself achiral, its structural motif can be incorporated into more complex chiral ligand frameworks, where the o-fluorophenoxy group could serve to fine-tune the steric and electronic environment of the catalytic pocket.
Ligand Design: The oxygen atom of the pyridine N-oxide moiety serves as an excellent coordination site for a wide range of transition metals. wikipedia.org This has led to the development of numerous metal complexes with applications in catalysis. The resulting complexes, such as those with zinc, have been shown to be highly efficient catalysts for reactions like Michael additions. rsc.org The 3-(o-fluorophenoxy) group in this compound can influence the properties of the resulting metal complex by modifying its solubility, stability, and the electronic nature of the metal center. Furthermore, this substituent provides a handle for creating multidentate ligands by introducing additional donor groups onto the phenoxy ring, allowing for the construction of sophisticated coordination environments for catalytic applications. rsc.org
Table 2: Catalytic Applications Involving the Pyridine N-Oxide Moiety This table summarizes key catalytic reactions where pyridine N-oxide derivatives serve as either the catalyst or a critical ligand component.
| Catalytic Role | Reaction Type | Metal (if applicable) | Substrate(s) |
| Organocatalyst | Asymmetric Allylation | N/A | Aldehydes, Allyltrichlorosilane |
| Organocatalyst | Ring Opening of meso-Epoxides | N/A | meso-Epoxides, Silicon tetrachloride |
| Ligand | Michael Addition | Zinc | α,β-Unsaturated ketones, Thiols |
| Ligand | Perfluoroalkylation | Ruthenium (photoredox) | (Hetero)arenes, Trifluoroacetic anhydride (B1165640) |
| Ligand | Lanthanide/Actinide Extraction | Europium, Americium | Metal nitrates in acidic solution |
Applications in Functional Material Development (e.g., Fluorescent Probes)
The unique electronic properties of the pyridine N-oxide group make it an attractive component for the design of advanced functional materials, particularly in the field of fluorescence.
The N-oxide group is a zwitterionic moiety with a significant dipole moment, which allows it to function as a potent electron-acceptor. nih.gov When this acceptor is connected to an electron-donating group through a π-conjugated system, it can create a "push-pull" fluorophore architecture. This design often leads to compounds with interesting photophysical properties, such as large Stokes shifts and sensitivity to the local environment (solvatochromism). researchgate.netnih.gov
In this compound, the pyridine N-oxide itself is the acceptor. The phenoxy ring extends the π-conjugation. By modifying the phenoxy ring with strong electron-donating groups (e.g., an amino group), this scaffold could be readily converted into a highly fluorescent molecule. Such probes are of great interest for applications in cellular imaging. nih.gov For instance, specifically designed styryl pyridine N-oxide dyes have demonstrated excellent performance in imaging lipid droplets within cells, which are important organelles linked to cellular metabolism and diseases like cancer. nih.gov The pyridine N-oxide core offers several advantages in this context, including improved water solubility and favorable redox properties compared to neutral pyridine analogues. nih.gov The fluorine atom on the phenoxy ring could further serve as a useful label for ¹⁹F NMR spectroscopy or to fine-tune the probe's emission and absorption characteristics.
Table 3: Photophysical Properties of a Representative Pyridine N-Oxide Based Fluorophore Data for Diphenylaminostyryl Pyridine-N-oxide (TNO) is presented as an example of a functional fluorescent probe built on the pyridine N-oxide scaffold. nih.gov
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene | 440 | 545 | 105 | 0.85 |
| DCM | 455 | 586 | 131 | 0.60 |
| Acetonitrile | 451 | 618 | 167 | 0.04 |
| Methanol (B129727) | 450 | 632 | 182 | 0.01 |
Conclusion and Future Research Perspectives
Summary of Current Knowledge and Gaps in Research on 3-(o-fluorophenoxy)pyridine N-oxide
Currently, detailed scientific literature exclusively focused on this compound is sparse. Much of the understanding of this compound is inferred from the general chemistry of pyridine (B92270) N-oxides and related substituted analogues.
Physicochemical Properties: Specific experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not publicly documented. These properties would be influenced by the combination of the polar N-oxide group, the aromatic pyridine ring, and the fluorophenoxy substituent.
Research Findings: There is a significant lack of published research on the biological activity, chemical reactivity, and potential applications of this compound. While the broader class of pyridine N-oxides has been investigated for various applications, including as intermediates in drug synthesis and as potential therapeutic agents themselves, this specific derivative remains largely uncharacterized. researchgate.netnih.gov
The primary gap in our knowledge is the absence of fundamental experimental data. Key missing information includes:
A validated and optimized synthetic procedure.
Comprehensive characterization of its spectroscopic and physicochemical properties.
Investigation into its biological activities, such as potential anticancer, antimicrobial, or other therapeutic effects. nih.govfrontiersin.org
Exploration of its coordination chemistry and potential as a ligand. nih.gov
Detailed studies of its reactivity in various organic transformations.
Emerging Research Avenues in Pyridine N-Oxide Chemistry
The broader field of pyridine N-oxide chemistry is vibrant, with several emerging research avenues that could be relevant for the future study of this compound.
Catalysis: Pyridine N-oxides are increasingly being explored as catalysts or ligands in a variety of organic reactions. researchgate.net Their unique electronic properties, stemming from the N-oxide functionality, can be tuned by substituents on the pyridine ring. The electron-withdrawing nature of the fluorine atom and the phenoxy group in this compound could modulate its catalytic activity in novel ways. Future research could explore its application in reactions such as C-H activation, oxidation reactions, and asymmetric synthesis.
Photochemistry: The photochemical properties of pyridine N-oxides are another area of growing interest. nih.gov They can participate in photoinduced electron transfer processes and have been used in photoredox catalysis. Investigating the photochemical behavior of this compound could lead to new synthetic methodologies or applications in materials science.
Medicinal Chemistry: Pyridine N-oxides are present in a number of biologically active compounds and drugs. acs.org They can act as prodrugs that are reduced in vivo to the corresponding pyridines. acs.org The introduction of a fluorophenoxy group could significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule. Future studies could explore this compound as a scaffold for the development of new therapeutic agents. For instance, various pyridine derivatives have shown promise as anticancer agents. nih.govfrontiersin.org
Materials Science: The unique electronic and coordination properties of pyridine N-oxides make them attractive building blocks for new materials. nih.gov Research into pyridine N-oxide-containing polymers and coordination complexes is an expanding field. The fluorine atom in this compound could introduce specific properties, such as altered solubility and electronic characteristics, making it a candidate for the development of novel functional materials.
Unaddressed Research Questions and Future Directions for this compound Studies
The significant gaps in our understanding of this compound present numerous opportunities for future research. Key unaddressed questions and potential research directions include:
Fundamental Chemistry and Synthesis:
What is the most efficient and scalable synthetic route to this compound?
What are the detailed spectroscopic (NMR, IR, MS) and crystallographic characteristics of the compound?
How does the ortho-fluorine substitution on the phenoxy ring influence the electronic properties and reactivity of the pyridine N-oxide moiety compared to its meta and para isomers?
Biological and Pharmacological Screening:
Does this compound exhibit any significant biological activity? A broad screening against various cell lines (e.g., cancer cells) and microorganisms would be a crucial first step. frontiersin.org
Could this compound serve as a precursor for other biologically active molecules? Its potential as a prodrug should be investigated.
What is its metabolic fate in biological systems? Understanding its biotransformation is essential for any potential therapeutic application.
Applications in Synthesis and Catalysis:
Can this compound be utilized as a ligand in transition metal catalysis? Its coordination chemistry with various metals should be explored.
What is its potential as an organocatalyst in organic reactions?
How does its reactivity compare to other substituted pyridine N-oxides in standard transformations like deoxygenation and rearrangement reactions? arkat-usa.org
Computational and Theoretical Studies:
What are the predicted electronic structure, molecular orbitals, and reactivity indices of this compound?
Can computational modeling predict its potential biological targets or its behavior as a ligand or catalyst?
By addressing these fundamental questions, the scientific community can begin to unlock the potential of this currently overlooked molecule and contribute to the expanding utility of pyridine N-oxide chemistry.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 3-(o-fluorophenoxy)pyridine N-oxide?
The compound is typically synthesized via sequential functionalization of pyridine N-oxide. A common approach involves:
Oxidation : Pyridine derivatives are oxidized using hydrogen peroxide (H₂O₂) in acetic acid to form the N-oxide core .
Phenoxy Substitution : The o-fluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling under basic conditions (e.g., K₂CO₃ in polar aprotic solvents like DMF) .
Key considerations include protecting reactive sites during oxidation and optimizing reaction temperatures (80–150°C) to avoid side reactions.
Advanced Regioselectivity
Q. Q2. How can regioselectivity challenges in 1,3-dipolar cycloadditions involving pyridine N-oxide be addressed?
Regioselectivity in cycloadditions (e.g., with electron-deficient alkenes) depends on:
- Solvent polarity : Polar solvents stabilize charge-separated transition states, favoring specific regioisomers.
- Temperature : Lower temperatures (e.g., ambient vs. 150°C) can shift product ratios, as seen in reactions yielding 3-(2-hydroxyphenyl)pyridine vs. 2-substituted derivatives .
- Catalytic additives : Lewis acids (e.g., ZnCl₂) or directing groups can enhance selectivity. Computational modeling (e.g., DFT) is recommended to predict transition-state geometries.
Basic Electronic Effects
Q. Q3. How does the N-oxide group influence the electronic structure of pyridine derivatives?
The N-oxide group increases electron density at the ortho and para positions via resonance:
- Resonance stabilization : The N-oxide contributes to dipolar forms, enhancing nucleophilic reactivity at specific ring positions .
- UV-Vis spectroscopy : Experimental data show bathochromic shifts in absorption bands compared to pyridine, consistent with increased conjugation .
These effects make the compound more reactive in electrophilic substitutions and cycloadditions.
Advanced Computational-Experimental Discrepancies
Q. Q4. How can contradictions between computational predictions and experimental UV-Vis data for pyridine N-oxides be resolved?
Discrepancies arise because methods like PPP underestimate the energy of second electronic transitions. To address this:
Hybrid calculations : Combine PPP with multireference methods (e.g., MIM) to account for excited-state configurations .
Polarization measurements : Experimentally determine transition dipole moments to validate computational models .
For this compound, solvent effects (e.g., dielectric constant) must also be modeled to match experimental spectra.
Basic Stability in SN2 Reactions
Q. Q5. What factors influence the stability of this compound in SN2 reactions?
Stability is affected by:
- Leaving group quality : Sulfonates (e.g., triflate) minimize side reactions compared to halides.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may promote Kornblum oxidation of the N-oxide .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition rates.
Advanced Side Reaction Suppression
Q. Q6. How can Kornblum oxidation be suppressed during SN2 reactions with pyridine N-oxide nucleophiles?
The Kornblum reaction (oxidation of sulfonates to ketones) competes with SN2 pathways. Mitigation strategies include:
- Lithium salts : LiBr or LiCl preferentially coordinate to sulfonate leaving groups, blocking oxidation pathways .
- Low-temperature protocols : Conduct reactions below −20°C to slow oxidative side reactions.
- Electrophile design : Use sterically hindered sulfonates (e.g., mesylates) to disfavor Kornblum intermediates.
Basic Substitution Reactions
Q. Q7. What substitution reactions are feasible at the fluorine site of this compound?
Fluorine can undergo nucleophilic aromatic substitution (SNAr) with:
- Amines : Aniline derivatives in DMF at 120°C .
- Thiols : Using CuI catalysis to form thioether linkages .
- Methoxide : K₂CO₃/MeOH conditions for methoxy substitution.
Activation by electron-withdrawing groups (e.g., N-oxide) enhances reactivity.
Advanced Substitution Control
Q. Q8. How can substitution selectivity at the fluorine site be controlled in polyfunctional systems?
Strategies include:
- Directed ortho-metalation : Use directing groups (e.g., amides) to position catalysts near the fluorine site.
- Microwave-assisted synthesis : Rapid heating (150°C, 10 min) improves kinetic control over thermodynamic pathways .
- Protecting groups : Temporarily block reactive sites (e.g., N-oxide reduction to pyridine during substitution).
Basic Fluorescent Applications
Q. Q9. How is this compound utilized in fluorescent polarity probes?
The compound’s excited-state dipole moment (Δμ ~15–20 D) makes it sensitive to solvent polarity. Applications include:
- Solvent polarity mapping : Correlate emission wavelength (λem) with ET(30) solvent parameters .
- Biological imaging : Modify the fluorophenoxy group for cell-membrane permeability .
Advanced Probe Design
Q. Q10. How can the dipole moment of pyridine N-oxide derivatives be tuned for specific sensing applications?
Modify the substituents to alter charge distribution:
- Electron-donating groups (e.g., -OCH₃): Increase dipole moment for higher polarity sensitivity.
- Extended conjugation : Introduce aryl groups (e.g., carbazole) to enhance Δμ .
TD-DFT calculations guide rational design by predicting excited-state charge-transfer character.
Basic Metabolic Pathways
Q. Q11. What are the primary metabolic pathways for pyridine N-oxide derivatives?
In vivo metabolism typically involves:
- N-Demethylation : Cytochrome P450 enzymes convert N-methyl groups to hydroxymethyl intermediates.
- Oxidative cleavage : Liver microsomes degrade the pyridine ring to carboxylic acids .
Fluorine substitution may slow metabolism due to its electronegativity and bond strength.
Advanced Comparative Metabolism
Q. Q12. How do fluorinated vs. non-fluorinated pyridine N-oxides differ in metabolic stability?
Fluorination generally:
- Reduces oxidative metabolism : The C-F bond resents CYP450-mediated hydroxylation.
- Alters excretion : Fluorinated metabolites are more lipophilic, prolonging half-life.
Comparative studies use isotopic labeling (e.g., ¹⁸F) and LC-MS/MS to track metabolic intermediates .
Basic Post-Synthetic Isomerization
Q. Q13. What post-synthetic isomerization processes are observed in pyridine N-oxide derivatives?
Isomerization can occur via:
- Thermal rearrangement : Heating in acetic anhydride induces acetyl migration (e.g., 2,3-dimethyl to 2-hydroxymethyl derivatives) .
- Acid/Base catalysis : Protonation at the N-oxide oxygen triggers ring-opening/closing equilibria.
Advanced Synthetic Routes
Q. Q14. How is pyridine N-oxide leveraged in generating carbamoyl fluorides?
In a one-pot reaction:
In situ fluorophosgene generation : Pyridine N-oxide oxidizes difluorocarbene (from Ruppert-Prakash reagent) to COF₂ .
Amine coupling : COF₂ reacts with secondary amines to form carbamoyl fluorides.
This method avoids handling toxic COF₂ gas and achieves >80% yields with broad substrate tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
